[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate
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Overview
Description
Agroastragaloside I is a natural cycloartane-type triterpene glycoside primarily found in the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Agroastragaloside I can be synthesized through various extraction techniques. The most common methods include microwave-assisted extraction, enzymatic extraction, aqueous extraction, ultrasonic extraction, and reflux extraction . These methods involve using specific solvents and conditions to isolate the compound from the plant material.
Industrial Production Methods: Industrial production of Agroastragaloside I typically involves large-scale extraction from Astragalus membranaceus roots. The process includes:
Harvesting and Drying: The roots are harvested and dried to reduce moisture content.
Extraction: The dried roots are subjected to extraction using solvents like methanol or ethanol.
Purification: The extract is purified through crystallization and filtration to obtain pure Agroastragaloside I.
Chemical Reactions Analysis
Types of Reactions: Agroastragaloside I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Agroastragaloside I can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents under controlled temperatures.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Agroastragaloside I .
Scientific Research Applications
Agroastragaloside I has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of triterpene glycosides.
Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.
Industry: Utilized in the development of health supplements and herbal medicines.
Mechanism of Action
Agroastragaloside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges reactive oxygen species and enhances antioxidant enzyme activities.
Comparison with Similar Compounds
Agroastragaloside I is compared with other similar cycloartane-type triterpene glycosides, such as:
- Agroastragaloside II
- Isoastragaloside II
- Astragaloside IV
Uniqueness: Agroastragaloside I is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities .
Properties
IUPAC Name |
[3-acetyloxy-2-[[15-(5,6-dihydroxy-6-methylheptan-2-yl)-14-hydroxy-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O16/c1-21(10-11-29(51)41(6,7)55)31-24(49)17-43(9)28-16-26(59-38-34(54)33(53)32(52)27(18-46)60-38)37-40(4,5)30(12-13-45(37)20-44(28,45)15-14-42(31,43)8)61-39-36(58-23(3)48)35(57-22(2)47)25(50)19-56-39/h21,24-39,46,49-55H,10-20H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWCDHXEDOSWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)OC(=O)C)OC(=O)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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